5-Methyl-4'-thiocytidine
Description
5-Methyl-4’-thiocytidine: is a nucleoside derivative, specifically a thio-nucleoside. It is structurally characterized by the presence of a sulfur atom replacing the oxygen atom at the 4’ position of the ribose ring, and a methyl group at the 5 position of the cytidine base.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4S/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
GIXYZICDXQDWAX-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4’-thiocytidine typically involves the protection of the hydroxyl groups of the ribose moiety, followed by the introduction of the sulfur atom at the 4’ position. This can be achieved using thiolation reagents under controlled conditions. The methyl group is introduced at the 5 position of the cytidine base through methylation reactions .
Industrial Production Methods: Industrial production of 5-Methyl-4’-thiocytidine may involve large-scale thiolation and methylation processes, utilizing automated synthesis equipment to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4’-thiocytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing moiety.
Substitution: The methyl group or other substituents can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of 5-Methyl-4’-thiocytidine, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: 5-Methyl-4’-thiocytidine is used as a building block in the synthesis of modified nucleic acids, which are valuable in studying nucleic acid interactions and functions .
Biology: In molecular biology, this compound is utilized in the development of nucleic acid probes and primers for detecting specific DNA or RNA sequences .
Industry: In the pharmaceutical industry, 5-Methyl-4’-thiocytidine is used in the synthesis of novel therapeutic agents and diagnostic tools .
Mechanism of Action
5-Methyl-4’-thiocytidine exerts its effects primarily through its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of DNA or RNA polymerases, resulting in the termination of nucleic acid chains or the induction of mutations. The compound may also induce apoptosis in cancer cells by interfering with their DNA replication processes .
Comparison with Similar Compounds
4’-Thiocytidine: Similar structure but lacks the methyl group at the 5 position.
5-Methylcytidine: Similar structure but lacks the sulfur atom at the 4’ position.
4’-Thio-2’-deoxycytidine: Similar structure but lacks the hydroxyl group at the 2’ position.
Uniqueness: 5-Methyl-4’-thiocytidine is unique due to the combination of the sulfur atom at the 4’ position and the methyl group at the 5 position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
5-Methyl-4'-thiocytidine (5-Methyl-4'-tC) is a modified nucleoside that plays a significant role in RNA biology and therapeutic applications. This compound features a methyl group at the 5-position and a thiol group at the 4'-position of the ribose sugar, distinguishing it from standard nucleosides like cytidine. The unique structure of this compound imparts specific biological activities, particularly in enhancing RNA stability and influencing interactions with proteins.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This formula highlights the presence of sulfur, which contributes to its distinct chemical properties compared to conventional nucleosides.
Biological Activities
1. RNA Stability and Enzymatic Resistance
This compound enhances the stability of RNA molecules against enzymatic degradation, which is crucial for therapeutic applications. Research indicates that modifications like these can lead to increased resistance to nucleases, thereby prolonging the half-life of RNA in biological systems. This property is particularly beneficial in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNA.
2. Interaction with Proteins
The presence of the thiol group may influence how RNA interacts with various proteins, potentially affecting gene expression and cellular processes. Studies have shown that modified nucleotides can alter binding affinities between RNA and protein partners, which could lead to changes in signaling pathways and cellular responses .
3. Anticancer Potential
This compound has been studied for its potential anticancer properties. As an analogue of purine nucleosides, it exhibits broad-spectrum anticancer effects by targeting various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human B-cell and T-cell leukemia cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cytidine | Standard nucleoside | No sulfur; serves as a building block for RNA |
| 5-Methyluridine | Methyl group at 5-position | Enhances stability but lacks thiol functionality |
| 2-Thiouridine | Thiol group at 2-position | Similar sulfur chemistry but different positioning |
| This compound | Methyl group at 5-position, thiol at 4' | Enhanced stability and potential anticancer activity |
Case Studies
Several studies have highlighted the utility of this compound in various applications:
- Antiviral Activity : Research on related thionucleosides has demonstrated their effectiveness against HIV variants resistant to conventional therapies. The incorporation of sulfur into nucleoside analogues has been shown to improve selectivity and reduce toxicity compared to traditional nucleosides .
- RNA Aptamer Modifications : In experiments involving RNA aptamers, modifications using this compound resulted in enhanced thermal stability and resistance to nuclease digestion without compromising binding activity when positioned away from the active site .
Q & A
Q. What are the key challenges in synthesizing 5-Methyl-4'-thiocytidine, and how can anomerization be controlled during the process?
The synthesis of this compound often faces challenges like unexpected anomerization due to the thiocarbonyl group's electronic effects. For example, during methylation of 2'-keto-4'-thiocytidine precursors, steric hindrance can lead to α-face selectivity, necessitating precise temperature and solvent control (e.g., DMF or acetic acid mixtures). The Pummerer reaction pathway is critical to mitigate undesired isomerization. Monitoring via TLC and optimizing reaction times are recommended to isolate the desired β-anomer .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound, and how should researchers interpret NMR and mass spectrometry data?
Structural confirmation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The thiocarbonyl group (C=S) shows distinct -NMR shifts (~170-180 ppm). In mass spectrometry, the molecular ion peak should align with the exact mass (e.g., 259.08 g/mol for C). Purity is assessed via HPLC (≥95%) with UV detection at 260 nm. Researchers must cross-validate data with literature values for analogous 4'-thionucleosides .
Q. How does the thiocarbonyl group in this compound influence its stability under various pH and temperature conditions?
The thiocarbonyl group increases susceptibility to hydrolysis under alkaline conditions (pH > 8). Stability studies recommend storage at -20°C in anhydrous DMSO or ethanol to prevent degradation. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) should be conducted to assess shelf life, with periodic HPLC analysis to monitor decomposition products like cytidine derivatives .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating this compound's role in epigenetic regulation, particularly its impact on p21 expression?
A PICO (Population, Intervention, Comparison, Outcome) framework is recommended. Population: Cancer cell lines with p53 mutations. Intervention: Dose-dependent treatment with this compound. Comparison: Untreated cells or cells treated with 5-aza-2'-deoxycytidine. Outcome: Quantify p21 mRNA (qRT-PCR) and protein levels (Western blot). Include controls for off-target effects using CRISPR-Cas9 p21 knockout models .
Q. How can researchers resolve contradictions in data regarding this compound's enzymatic incorporation into RNA versus DNA?
Contradictions arise due to polymerase specificity. Design competitive assays using T7 RNA polymerase and human DNA polymerase γ. Use -labeled NTPs to track incorporation efficiency. For RNA, employ denaturing PAGE; for DNA, use primer extension assays. Statistical analysis (e.g., ANOVA) should compare incorporation rates across polymerases, with Bonferroni correction for multiple comparisons .
Q. What methodologies are optimal for studying this compound's pharmacokinetics in in vivo models, and how can ethical standards be maintained?
Use Sprague-Dawley rats for bioavailability studies, administering IV and oral doses (10-50 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Adhere to ARRIVE guidelines for ethical reporting: justify sample sizes, minimize distress, and use humane endpoints. Include a veterinary oversight committee to ensure compliance with NIH Animal Research Advisory Committee standards .
Q. How can fluorescence labeling techniques elucidate this compound's interaction with tRNA or RNA polymerases?
Incorporate 1,5-IAEDANS fluorophore via S2C (thiocytidine) labeling. Perform Förster resonance energy transfer (FRET) assays with Cy3-labeled RNA polymerases. Monitor binding kinetics using stopped-flow spectrometry. Control for non-specific interactions with competition assays using unlabeled 4'-thiocytidine triphosphate. Data analysis should include Stern-Volmer plots to quantify quenching effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
